molecular formula C21H23N5O3 B6578426 N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide CAS No. 1049351-14-5

N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide

Cat. No.: B6578426
CAS No.: 1049351-14-5
M. Wt: 393.4 g/mol
InChI Key: JEQFRGKOECOMSR-UHFFFAOYSA-N
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Description

N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide is a synthetic organic compound featuring a complex structure that combines elements of pyrrole, isoquinoline, and oxazole. This compound is of particular interest in medicinal and biological research due to its unique structural features and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of Intermediate Compounds: : The synthesis starts with the preparation of key intermediates, such as 1-methyl-1H-pyrrole and 1,2,3,4-tetrahydroisoquinoline, through established organic synthesis methods like cyclization reactions.

  • Coupling Reactions: : These intermediates are then coupled using reagents like diisopropylcarbodiimide (DIC) in the presence of catalysts to form the desired compound.

  • Final Assembly: : The oxazole component is introduced in the final steps through cyclization reactions under controlled conditions, such as elevated temperatures or in the presence of specific catalysts.

Industrial Production Methods

Industrial production may involve the use of automated synthesis machinery for consistent and scalable production. Reaction conditions are optimized for maximum yield, often involving controlled environments to maintain purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, often forming N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4), resulting in the reduction of specific functional groups to simpler forms.

  • Substitution: : It can participate in various substitution reactions, especially on the pyrrole and oxazole rings, using reagents such as halogens or organolithium compounds.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide in aqueous medium, mCPBA in dichloromethane (DCM).

  • Reduction: : LiAlH4 in dry ether or tetrahydrofuran (THF).

  • Substitution: : Bromine in DCM, organolithium reagents in anhydrous conditions.

Major Products

The major products from these reactions include oxidized and reduced derivatives of the original compound, which could have different pharmacological properties or uses in further synthesis.

Scientific Research Applications

Chemistry

  • Molecular Building Block: : Used as a versatile building block in the synthesis of more complex molecules.

Biology

  • Probe for Biological Studies: : Utilized in studying the interactions with specific proteins or enzymes due to its ability to bind to biological targets.

Medicine

  • Pharmacological Studies: : Investigated for potential therapeutic properties, including antimicrobial, anticancer, or neuroprotective effects.

Industry

  • Material Science: : Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide involves interaction with molecular targets such as enzymes or receptors in biological systems. It may inhibit or activate specific pathways, leading to desired biological effects. Further research is required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-(2-oxazolyl)ethanediamide: : Similar in structure but lacks the pyrrole and isoquinoline components.

  • 2-(1-Methyl-1H-pyrrol-2-yl)ethanol: : Contains the pyrrole component but not the complete structure of the target compound.

Unique Features

  • The combination of pyrrole, isoquinoline, and oxazole in one molecule makes this compound unique, potentially leading to a broader range of biological activities and applications compared to simpler analogs.

This comprehensive overview highlights the multifaceted nature of N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide, from its synthesis and reactions to its applications in various scientific fields. Hope this brings your research one step further!

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-25-10-4-7-17(25)18(26-11-8-15-5-2-3-6-16(15)14-26)13-22-20(27)21(28)23-19-9-12-29-24-19/h2-7,9-10,12,18H,8,11,13-14H2,1H3,(H,22,27)(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQFRGKOECOMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NC2=NOC=C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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